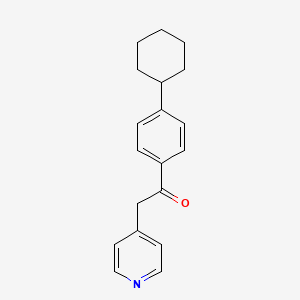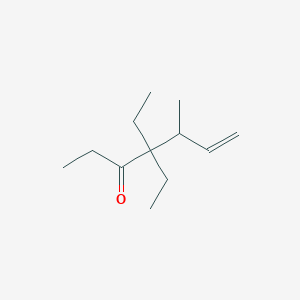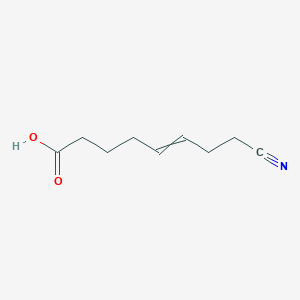
8-Cyanooct-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cyanooct-5-enoic acid is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to an octene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyanooct-5-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oct-5-enoic acid and a cyanating agent.
Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper salts. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyanation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Cyanooct-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Cyanooct-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Cyanooct-5-enoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electrophile, while the carboxylic acid group can participate in acid-base reactions. These properties make it a versatile compound in organic synthesis.
Molecular Targets and Pathways:
Electrophilic Reactions: The cyano group can react with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Acid-Base Reactions: The carboxylic acid group can donate a proton in acid-base reactions, facilitating various chemical transformations.
Comparison with Similar Compounds
Oct-5-enoic acid: Lacks the cyano group, making it less reactive in certain types of reactions.
8-Cyanooctanoic acid: Similar structure but lacks the double bond, affecting its reactivity and applications.
Uniqueness: 8-Cyanooct-5-enoic acid is unique due to the presence of both a cyano group and a double bond in its structure. This combination of functional groups provides it with distinct reactivity and makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
189134-08-5 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
8-cyanooct-5-enoic acid |
InChI |
InChI=1S/C9H13NO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-2H,3-7H2,(H,11,12) |
InChI Key |
YPUXGKWWGWBRHI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCCC#N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14260044.png)
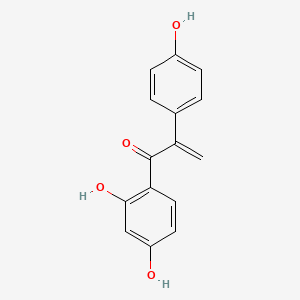
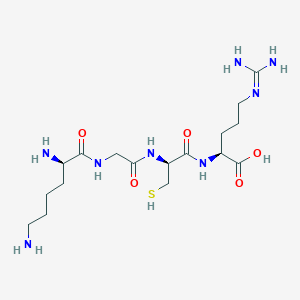
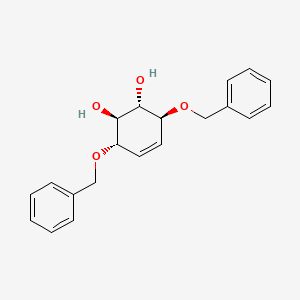
![4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14260061.png)

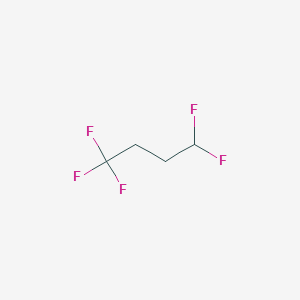
![3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate](/img/structure/B14260075.png)
![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)
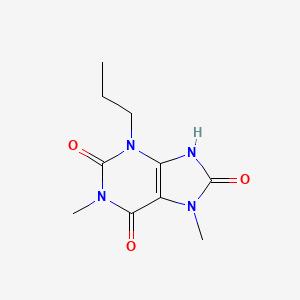
![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)
